N-[3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c21-16(14-6-3-11-24-14)19-17-15(12-4-1-2-5-13(12)25-17)18(22)20-7-9-23-10-8-20/h3,6,11H,1-2,4-5,7-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGDQYJCIIKXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CS3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiophene core fused with a thiophene ring and contains a morpholine substituent. The molecular formula is with a molecular weight of approximately 266.36 g/mol. The presence of the morpholine group suggests potential interactions with various biological targets, particularly in drug discovery contexts.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzothiophene fused with thiophene |
| Functional Groups | Morpholine, carbonyl, and amide groups |
| Molecular Weight | 266.36 g/mol |
| CAS Number | 554405-87-7 |
Pharmacological Properties
Research indicates that compounds containing morpholine and benzothiophene structures exhibit various biological activities. Specifically, this compound has shown:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against HepG2 cells (IC50 = 17 μM) .
- Analgesic Effects : Similar derivatives have been evaluated for analgesic activity using the hot plate method on mice, showing significant pain relief exceeding standard analgesics like metamizole .
The exact mechanism of action for this compound remains under investigation. However, structural analysis indicates that the compound may interact with specific receptors or enzymes involved in pain modulation and cancer cell proliferation.
Synthesis
The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and acylation reactions. The versatility of synthetic approaches allows for the modification of functional groups to enhance biological activity.
Synthetic Pathways
- Nucleophilic Substitution : Utilizing morpholine derivatives to introduce the morpholine moiety.
- Acylation Reactions : Formation of the carboxamide group through acylation techniques.
Study 1: Analgesic Activity Evaluation
A study conducted on derivatives of tetrahydrobenzothiophene compounds demonstrated significant analgesic effects. The tested compounds exhibited varying degrees of potency with dosages leading to latency periods in reflex responses significantly lower than those observed with control substances .
Study 2: Anticancer Activity Assessment
In another investigation focusing on cancer cell lines, this compound was part of a series that showed promising anticancer properties with IC50 values indicating effective growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
